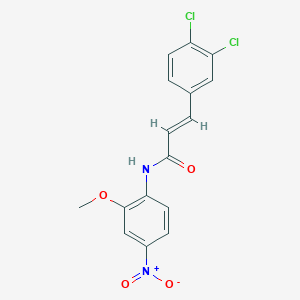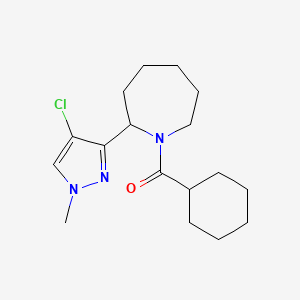![molecular formula C14H17N3O2 B5429484 N-[2-(2-methoxyphenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5429484.png)
N-[2-(2-methoxyphenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(2-methoxyphenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide, commonly known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 1997 by a team of researchers led by David Johnson at Merck Research Laboratories. Since then, MPEP has been extensively studied for its potential therapeutic applications in various neurological disorders.
作用機序
MPEP acts as a selective antagonist of the N-[2-(2-methoxyphenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide receptor, which is involved in various neurological processes, including synaptic plasticity, learning, and memory. By blocking the activity of this compound, MPEP can modulate neuronal activity and reduce abnormal neuronal activity associated with various neurological disorders.
Biochemical and physiological effects:
MPEP has been shown to have various biochemical and physiological effects, including reducing synaptic plasticity, modulating neurotransmitter release, and reducing neuronal excitability. These effects are thought to underlie the therapeutic potential of MPEP in various neurological disorders.
実験室実験の利点と制限
One advantage of using MPEP in lab experiments is its selectivity for the N-[2-(2-methoxyphenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide receptor, which allows for specific modulation of neuronal activity. Additionally, MPEP has been extensively studied in animal models, making it a well-characterized tool for studying the role of this compound in various neurological processes. However, one limitation of using MPEP is its potential off-target effects, which may complicate interpretation of experimental results.
将来の方向性
There are several future directions for research on MPEP, including further characterization of its biochemical and physiological effects, investigation of its potential therapeutic applications in other neurological disorders, and development of more selective and potent N-[2-(2-methoxyphenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide antagonists. Additionally, studies are needed to better understand the potential off-target effects of MPEP and to develop strategies to minimize these effects in lab experiments.
合成法
MPEP can be synthesized using a multi-step process involving the reaction of 2-methoxybenzylamine with ethyl acetoacetate to form 2-(2-methoxyphenyl)ethyl-3-oxobutanoate. This intermediate is then reacted with hydrazine to form 2-(2-methoxyphenyl)ethyl hydrazinecarboxylate, which is subsequently cyclized to form MPEP.
科学的研究の応用
MPEP has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, Fragile X syndrome, and addiction. Studies have shown that MPEP can improve motor function in animal models of Parkinson's disease by reducing abnormal neuronal activity in the basal ganglia. In Fragile X syndrome, MPEP has been shown to improve cognitive function and reduce anxiety-like behavior in animal models. Additionally, MPEP has been studied for its potential use in treating addiction, as it can reduce drug-seeking behavior in animal models of addiction.
特性
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-17-12(8-10-16-17)14(18)15-9-7-11-5-3-4-6-13(11)19-2/h3-6,8,10H,7,9H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEPPZSWKJVCUKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NCCC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(dimethylamino)methyl]-1-[3-(5-methyl-1H-tetrazol-1-yl)benzoyl]-3-pyrrolidinol](/img/structure/B5429406.png)

![7-ethyl-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5429415.png)

![7-(3,5-dichlorophenyl)-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5429418.png)
![N-{1-[4-(3-piperidinylmethyl)benzoyl]-4-piperidinyl}-2-pyridinamine](/img/structure/B5429423.png)
![N-(5-chloro-2-pyridinyl)-2-[4-(2-furylmethyl)-1-piperazinyl]acetamide](/img/structure/B5429436.png)

![8-methyl-3-(methylthio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5429458.png)
![1-cyclopentyl-4-(4-fluorophenyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B5429460.png)
![ethyl 1-[4-(phenylthio)butyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5429465.png)
![5-({3-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-2-methylphenol](/img/structure/B5429471.png)
![methyl 3-{[(4-ethoxyphenyl)sulfonyl]amino}-2-thiophenecarboxylate](/img/structure/B5429474.png)
![N'-{[(4-ethylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5429482.png)